molecular formula C42H78N2O14 B1670756 Dirithromycin CAS No. 62013-04-1

Dirithromycin

Cat. No. B1670756
CAS RN: 62013-04-1
M. Wt: 835.1 g/mol
InChI Key: WLOHNSSYAXHWNR-DWIOZXRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dirithromycin is a macrolide glycopeptide antibiotic . It is a more lipid-soluble prodrug derivative of 9S-erythromycyclamine prepared by condensation of the latter with 2-(2-methoxyethoxy)acetaldehyde .


Synthesis Analysis

Dirithromycin is synthesized by the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)-acetaldehyde . The condensation mechanism has been analyzed computationally by the AM1 method in the gas phase . The formation of the Schiff bases of dirithromycin and epidirithromycin from 9(S)-erythromycylamine and 2-(2-methoxyethoxy)-acetaldehyde were modeled . Then, the tautomerization of the Schiff bases to dirithromycin and epidirithromycin were considered . Finally, the epimerization of the Schiff base of epidirithromycin to the Schiff base of dirithromycin was investigated .


Molecular Structure Analysis

The molecular formula of Dirithromycin is C42H78N2O14 . The average mass is 835.074 Da and the monoisotopic mass is 834.545288 Da . It has 20 defined stereocentres .


Chemical Reactions Analysis

Dirithromycin is a 9-N-11-O-oxazine derivative which is formed by condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde . Dirithromycin is hydrolyzed, either under acidic conditions or in vivo, to its major active metabolite, erythromycylamine .


Physical And Chemical Properties Analysis

Dirithromycin has a density of 1.2±0.1 g/cm3 . Its boiling point is 871.8±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 144.0±6.0 kJ/mol . The flash point is 481.0±34.3 °C . The index of refraction is 1.533 . The molar refractivity is 217.5±0.4 cm3 . It has 16 H bond acceptors, 5 H bond donors, and 12 freely rotating bonds .

Scientific Research Applications

Genotoxic Activity

Dirithromycin has been evaluated for its genotoxic potential in human lymphocytes, showing that it can induce genetic damage through increased levels of sister chromatid exchanges (SCEs), chromosome aberrations (CA), and micronucleus (MN) frequency, indicating its genotoxic and mutagenic action in vitro (Kayraldız et al., 2015).

Antiviral and Immunomodulatory Properties

Dirithromycin, along with other advanced-generation macrolides like azithromycin, has shown significant promise due to its high tissue concentrations and prolonged effects at infection sites. These properties make it especially useful for treating respiratory tract infections and for its antiviral and immunomodulatory activities. Notably, it has been considered for use in COVID-19 treatment due to these effects (Amsden, 2001).

Antimicrobial Resistance and Antivirulence Activity

The impact of dirithromycin and related macrolides on antimicrobial resistance has been a significant area of research. Studies have highlighted its efficacy against resistant strains of bacteria like Pseudomonas aeruginosa, underscoring its role in treating chronic pulmonary infections and its potential antivirulence activity (Imperi, Leoni, & Visca, 2014).

Treatment of Periodontal Diseases

Research has also explored the use of azithromycin, a related macrolide, in the treatment of periodontal diseases, demonstrating its benefits in managing advanced periodontal conditions due to its anti-inflammatory activities and effects on periodontopathogens (Hirsch, Deng, & Laohachai, 2012).

Trachoma Control

Dirithromycin's role in controlling trachoma, an infectious eye disease, has been investigated, showing effectiveness in reducing the prevalence of this condition, which highlights its potential in public health interventions (Holm et al., 2001).

Safety And Hazards

When handling dirithromycin, avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOHNSSYAXHWNR-DWIOZXRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@H]2[C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H78N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Poor
Record name Dirithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Dirithromycin prevents bacteria from growing, by interfering with their protein synthesis. Dirithromycin binds to the 50S subunit of the 70S bacterial ribosome, and thus inhibits the translocation of peptides. Dirithromycin has over 10 times higher affinity to the subunit 50S than erythromycin. In addition, dirithromycin binds simultaneously in to two domains of 23S RNA of the ribosomal subunit 50S, where older macrolides bind only in one. Dirithromycin can also inhibit the formation of ribosomal subunits 50S and 30S.
Record name Dirithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dirithromycin

CAS RN

62013-04-1
Record name Dirithromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62013-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dirithromycin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062013041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dirithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dirithromycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1801D76STL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dirithromycin
Reactant of Route 2
Dirithromycin
Reactant of Route 3
Dirithromycin
Reactant of Route 4
Dirithromycin
Reactant of Route 5
Dirithromycin
Reactant of Route 6
Dirithromycin

Citations

For This Compound
3,240
Citations
GD Sides, BJ Cerimele, HR Black… - Journal of …, 1993 - academic.oup.com
… dirithromycin taken in the fasting state, 500 mg dirithromycin and 300 mg cimetidine taken in the fasting state, 500 mg dirithromycin … evening and 500 mg dirithromycin and 15 mL Maalox …
Number of citations: 58 academic.oup.com
SM Wintermeyer, SM Abdel-Rahman… - Annals of …, 1996 - journals.sagepub.com
… rate of dirithromycin may be similar to those of erythromycin. No significant drug interactions with dirithromycin have been reported. Based on available data, dirithromycin may not offer …
Number of citations: 25 journals.sagepub.com
RN Brogden, DH Peters - Drugs, 1994 - Springer
… faecium were generally resistant to dirithromycin and … of dirithromycin, was similar to that reported for dirithromycin. … relevant concentrations, dirithromycin and erythromycylamine …
Number of citations: 46 link.springer.com
GD Sides, PM Conforti - Journal of Antimicrobial Chemotherapy, 1993 - academic.oup.com
… dirithromycin has a safety profile similar to the comparator agents. The most frequently reported adverse events for both dirithromycin … patients treated with dirithromycin were considered …
Number of citations: 20 academic.oup.com
N Bahal, MC Nahata - Annals of Pharmacotherapy, 1992 - journals.sagepub.com
… Pharmacokinetic properties and metabolic behavior of dirithromycin determine its high tissue penetration in man (abstract 924). Abstracts of the 28th Interscience Conference on …
Number of citations: 191 journals.sagepub.com
JF Westphal - British journal of clinical pharmacology, 2000 - ncbi.nlm.nih.gov
The oxidative phase of the biotransformation of drugs is a function of hepatic or intestinal cytochromes P-450, also called the mixed-function oxidase system. Three families of …
Number of citations: 266 www.ncbi.nlm.nih.gov
DP Wermeling, MHH Chandler, GD Sides… - Obstetrics & …, 1995 - Elsevier
… detect a potential oral contraceptive (OC) and dirithromycin drug interaction by assessing the … dirithromycin 500 mg/day for 14 days began on day 21 of cycle 2. After starting dirithromycin…
Number of citations: 45 www.sciencedirect.com
VS Watkins, RE Polk, JL Stotka - Annals of …, 1997 - journals.sagepub.com
… dirithromycin with cyclosporine, theophylline, terfenadine, warfarin, and ethinyl estradiol. The studies showed that dirithromycin… Azithromycin and dirithromycin neither inhibit cytochrome …
Number of citations: 44 journals.sagepub.com
GA Stephenson, JG Stowell, PH Toma… - Journal of the …, 1994 - ACS Publications
… of dirithromycin are provided in the supplementary material. The amorphous form of dirithromycin … XRPD patterns of the isomorphiccrystal forms of dirithromycin are very similar and in …
Number of citations: 76 pubs.acs.org
A Bauernfeind - Journal of Antimicrobial Chemotherapy, 1993 - academic.oup.com
Improvements with regard to the in-vitro activity of new macrolides are marginal and apply mainly to Haemophilus spp., Moraxella catarrhalis and Neisseria gonor-rhoeae (eg …
Number of citations: 70 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.